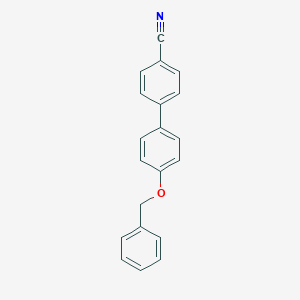

4-(4-Benzyloxyphenyl)benzonitrile

概要

説明

4-(4-Benzyloxyphenyl)benzonitrile is a chemical compound belonging to the benzonitrile family, characterized by a benzene ring linked to a nitrile group. This compound serves as a core for various derivatives with diverse applications in fields such as medicinal chemistry, materials science, and organic electronics.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of benzonitriles, including 4-(4-Benzyloxyphenyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding chlorides, followed by reaction with amides and subsequent dehydration. One method involves reacting benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride under controlled conditions . Another green synthesis approach uses ionic liquids as recycling agents, eliminating the need for metal salt catalysts and simplifying the separation process .

Industrial Production Methods: Industrial production methods for benzonitriles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions: 4-(4-Benzyloxyphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: Benzylic oxidation to form benzoic acids.

Reduction: Reduction of nitrile groups to amines.

Substitution: Electrophilic aromatic substitution reactions such as nitration and Friedel-Crafts acylation

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).

Major Products:

Oxidation: Benzoic acids.

Reduction: Benzylamines.

Substitution: Nitrobenzenes and acylated benzenes.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

4-(4-Benzyloxyphenyl)benzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization, making it a versatile building block for complex molecules. For instance, it can be utilized in the synthesis of biologically active compounds through electrophilic aromatic substitution reactions or coupling reactions such as Sonogashira and Suzuki cross-couplings .

Medicinal Chemistry

Potential Anticancer Agents

Recent studies have indicated that derivatives of benzonitrile compounds exhibit promising anticancer properties. The introduction of various substituents on the benzonitrile scaffold can enhance its activity against different cancer cell lines. Specifically, this compound has shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer progression .

COX-2 Inhibition

The compound has been explored for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. Inhibitors of COX-2 are of significant interest due to their potential therapeutic roles in treating inflammatory diseases and certain cancers .

Material Science

Photoinitiators in Polymer Chemistry

Benzonitrile derivatives, including this compound, have been investigated as photoinitiators for polymerization processes. These compounds can facilitate the curing of resins when exposed to light, making them valuable in the production of coatings, adhesives, and other polymeric materials .

Agricultural Applications

Herbicides and Pesticides

There is ongoing research into the use of benzonitrile derivatives as herbicides due to their selective action on weeds while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices, and compounds like this compound may contribute to developing new herbicides with improved efficacy and safety profiles .

Case Studies

作用機序

The mechanism of action of 4-(4-Benzyloxyphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .

類似化合物との比較

- 4-Benzyloxybenzonitrile

- 4-Phenylbenzonitrile

- 4-Methoxybenzonitrile

Comparison: 4-(4-Benzyloxyphenyl)benzonitrile is unique due to its specific benzyloxy substitution, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

生物活性

4-(4-Benzyloxyphenyl)benzonitrile, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound features a benzonitrile core substituted with a benzyloxy group. The presence of both the nitrile and benzyloxy functionalities suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines. A study reported that certain substituted benzonitriles demonstrated IC values ranging from 1.45 to 4.25 μM against cancer cell lines such as HEp-2 and NCI-H460, suggesting a potential for this compound in cancer therapy .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | HEp-2 | TBD |

| Similar Derivative A | NCI-H460 | 1.45 |

| Similar Derivative B | LN-229 | 4.25 |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Studies utilizing carrageenan-induced paw edema models have shown that related compounds can significantly reduce inflammation markers. The mechanism involves inhibition of pro-inflammatory cytokines, which may be applicable to this compound as well .

Antimicrobial Activity

Antimicrobial activity has been observed in compounds with structural similarities to this compound. For example, studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) showing promising results:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0625 |

| Bacillus licheniformis | 0.0625 |

| Staphylococcus aureus | 0.125 |

These findings suggest that this compound may possess similar antimicrobial properties worth exploring .

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes: The nitrile group may act as an electrophilic site facilitating interactions with nucleophilic residues in enzymes.

- Receptor Modulation: The benzyloxy group can participate in hydrogen bonding, potentially influencing receptor binding and activity.

- Cell Cycle Arrest: Evidence from related compounds suggests that they may induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

Case Studies

Several case studies have explored the pharmacological potential of structurally related compounds. For instance:

- Study on Antiproliferative Effects: A derivative was tested on various cancer cell lines showing selective toxicity towards malignant cells while sparing normal peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic window .

- Anti-inflammatory Study: A related compound was evaluated for its ability to reduce paw edema in rats, demonstrating significant reductions in inflammation markers compared to controls .

特性

IUPAC Name |

4-(4-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKDFMBBVRNDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602453 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117571-49-0 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。